molecular formula C17H23N3O3 B3746911 N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B3746911
M. Wt: 317.4 g/mol
InChI Key: XXQUXFMOEVYORY-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, dimethoxyphenyl ring, and a piperidinyl acetamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a cyanation reaction to introduce the cyano group at the 2-position.

    Acetamide Formation: The cyano-substituted dimethoxyphenyl intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

    Piperidine Introduction: Finally, the acetamide intermediate is reacted with 4-methylpiperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and piperidine ring are likely key functional groups that contribute to its biological activity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the cyano group and the specific substitution pattern on the piperidine ring are likely to influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-4-6-20(7-5-12)11-17(21)19-14-9-16(23-3)15(22-2)8-13(14)10-18/h8-9,12H,4-7,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQUXFMOEVYORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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